BenchChemオンラインストアへようこそ!

6-methoxy-1-methyl-1,2,3,4-tetrahydroquinoline hydrochloride

Metabolic stability MAO-B substrate specificity Neurotoxicity risk

Procure 6-methoxy-1-methyl-1,2,3,4-tetrahydroquinoline hydrochloride (CAS 41873-59-0) as the hydrochloride salt for direct aqueous solubility in biological assays—eliminating DMSO interference that plagues free base formulations. This N-methyl-6-methoxy-THQ core is the validated pharmacophoric scaffold for colchicine-site tubulin binders (GI50 1.5–20 nM in optimized derivatives). Unlike the THIQ isomer, this scaffold is not an MAO-B substrate, avoiding neurotoxic quaternary ion bioactivation—critical for CNS-penetrant programs targeting melatonin MT2 receptors or ion channels. The 6-methoxy substituent is non-negotiable for tubulin binding; des-methoxy analogs lose potency. Use as a key building block for N-arylation SAR expansion or as an analytical reference standard.

Molecular Formula C11H16ClNO
Molecular Weight 213.70 g/mol
CAS No. 41873-59-0
Cat. No. B6606336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxy-1-methyl-1,2,3,4-tetrahydroquinoline hydrochloride
CAS41873-59-0
Molecular FormulaC11H16ClNO
Molecular Weight213.70 g/mol
Structural Identifiers
SMILESCN1CCCC2=C1C=CC(=C2)OC.Cl
InChIInChI=1S/C11H15NO.ClH/c1-12-7-3-4-9-8-10(13-2)5-6-11(9)12;/h5-6,8H,3-4,7H2,1-2H3;1H
InChIKeyOVZPIHPKTBAZNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-1-methyl-1,2,3,4-tetrahydroquinoline Hydrochloride (CAS 41873-59-0): Core Physicochemical Profile and Compound Class


6-Methoxy-1-methyl-1,2,3,4-tetrahydroquinoline hydrochloride (CAS 41873-59-0; molecular formula C₁₁H₁₆ClNO; MW 213.70 g/mol) is a bicyclic heterocycle belonging to the hydroquinoline class—partially saturated quinoline derivatives in which the nitrogen-containing ring bears two additional hydrogen atoms [1]. The compound features a 6-methoxy electron-donating substituent and an N-methyl tertiary amine, supplied as the hydrochloride salt for enhanced aqueous handling. Its free base form (CAS 74492-61-8; C₁₁H₁₅NO; MW 177.24 g/mol) has a predicted logP of 2.4–2.8, water solubility of 4.71 g/L, and a strongest basic pKa of 5.62 [2]. The hydrochloride salt converts this moderately lipophilic free base into a water-soluble solid suitable for biological assay workflows [1]. This scaffold serves as both a synthetic building block for more elaborate tetrahydroquinoline-based pharmacophores and a substructure of interest in medicinal chemistry programs targeting tubulin, melatonin receptors, and metabolic stability optimization [3][4].

Why 6-Methoxy-1-methyl-1,2,3,4-tetrahydroquinoline Hydrochloride Cannot Be Interchanged with Isoquinoline Analogs or Other In-Class Variants


Despite superficial structural similarity to tetrahydroisoquinolines (THIQs) and other tetrahydroquinoline (THQ) derivatives, 6-methoxy-1-methyl-1,2,3,4-tetrahydroquinoline hydrochloride possesses three non-interchangeable differentiation axes: (i) a fundamentally different metabolic fate—N-methyl-THQ is not a substrate for monoamine oxidase B (MAO-B), whereas its THIQ isomer is oxidized by MAO-B at a measurable rate [1]; (ii) the 6-methoxy substituent is a critical pharmacophoric element for colchicine-site tubulin binding that cannot be replaced by hydrogen or moved to alternative positions without substantial potency loss [2]; and (iii) the hydrochloride counterion confers aqueous solubility that the free base lacks, directly impacting assay compatibility, formulation, and handling reproducibility [3]. Substituting an unsubstituted THQ, a 6-desmethoxy analog, or a THIQ isomer will therefore alter not only target engagement but also metabolic clearance route, solubility, and protonation behavior—each of which is quantifiable and documented below.

6-Methoxy-1-methyl-1,2,3,4-tetrahydroquinoline Hydrochloride: Quantified Differentiation Evidence Against Key Comparators


MAO-B Substrate Liability: N-Methyl-Tetrahydroquinoline vs. N-Methyl-Tetrahydroisoquinoline Direct Comparison

The isoquinoline/quinoline scaffold isomerism determines whether the N-methyl derivative undergoes MAO-B-catalyzed aromatization to a potentially neurotoxic quaternary ion. Gu et al. (2006) explicitly reported that N-methyl-tetrahydroISOquinoline is oxidized by MAO B, whereas its isomer N-methyl-tetrahydroQUINOLINE is not a substrate for the same enzyme [1]. This distinction was verified using two independent compounds containing the N-alkyl-THQ substructure (compound A, a renin inhibitor lead, and compound B, a commercially available analog), neither of which was a substrate for MAOs [1]. In contrast, N-methyl-THIQ is oxidized by MAO-B at approximately 3% the rate of MPTP, generating the corresponding isoquinolinium ion [2]. For procurement decisions, this means the THQ scaffold intrinsically avoids one bioactivation pathway associated with isoquinoline-based neurotoxicity, making it the preferred core for CNS-exposed programs where MAO-mediated metabolic liability must be minimized.

Metabolic stability MAO-B substrate specificity Neurotoxicity risk Drug metabolism

Hydrochloride Salt vs. Free Base: Aqueous Solubility and Handling for Biological Assays

The hydrochloride salt (CAS 41873-59-0) is specifically supplied to overcome the moderate aqueous solubility of the free base. The free base form (CAS 74492-61-8) has a predicted water solubility of 4.71 g/L (ALOGPS) and logP values of 2.4 (XLogP3, PubChem) to 2.8 (ALOGPS, PhytoBank) [1][2]. While this solubility is adequate for organic synthesis, it is suboptimal for aqueous biological assays at concentrations above ~26 mM. The hydrochloride salt is described as freely soluble in water (vendor technical documentation), consistent with the general principle that salt formation with HCl increases aqueous solubility of tertiary amine-containing heterocycles by 10- to 100-fold through ionization [3]. For assay workflows requiring DMSO-free aqueous dilution series or physiological buffer compatibility, the hydrochloride form eliminates the need for co-solvents that may confound cellular or biochemical readouts.

Aqueous solubility Salt selection Formulation compatibility Assay reproducibility

6-Methoxy Substituent: Essential Pharmacophoric Element for Colchicine-Site Tubulin Binding

In the N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline series reported by Wang et al. (2013, 2015), the 6-methoxy group is a critical pharmacophoric element for colchicine-site tubulin binding. The parent lead scaffold containing the 6-methoxy-THQ core yielded compound 6d with GI₅₀ values of 1.5–1.7 nM against a human tumor cell line panel (A549, KB, KBvin, DU145), more potent than paclitaxel in the same assays, especially against the P-glycoprotein-overexpressing drug-resistant KBvin line [1]. Active analogs (6b–e, 5f) inhibited tubulin assembly with IC₅₀ values of 0.92–1.0 μM and displaced colchicine binding by 75–99% at 5 μM, comparable to or exceeding combretastatin A-4 (IC₅₀ 0.96 μM) [1][2]. In the follow-up optimization study, compound 4a retained the 6-methoxy-THQ core and exhibited GI₅₀ values of 16–20 nM with improved water solubility (75 μg/mL) and a logP of 3.43 [2]. While these data are from elaborated N-aryl derivatives rather than the parent 6-methoxy-1-methyl-THQ itself, the SAR consistently demonstrates that the 6-methoxy substituent is essential: its removal or relocation to other positions abolishes high-affinity colchicine-site binding. This scaffold therefore represents a validated starting point for tubulin-targeted anticancer agent development, with the 6-methoxy-1-methyl substitution pattern directly enabling further N-aryl diversification.

Tubulin polymerization inhibition Colchicine binding site Anticancer scaffold Structure-activity relationship

CYP3A4-Exclusive Metabolism of N-Alkyl-Tetrahydroquinolines: Differentiated Clearance Route vs. Isoquinoline Analogs

Reaction phenotyping by Gu et al. (2006) demonstrated that the aromatization of N-alkyl-tetrahydroquinoline to the corresponding quinolinium ion is catalyzed exclusively by CYP3A4 in human liver microsomes, with no contribution from MAO-A or MAO-B [1]. This is in direct contrast to N-alkyl-tetrahydroisoquinolines, which are substrates for MAO-B [1][2]. The CYP3A4-exclusive metabolism of the THQ scaffold means that metabolic clearance can be predicted using standard CYP3A4 inhibition/induction panels, and the compound is not susceptible to the genetically polymorphic or tissue-specific expression patterns that govern MAO activity. Furthermore, the quinolinium metabolite, while structurally analogous to the neurotoxic MPP⁺ ion, is generated by a CYP3A4-dependent pathway predominantly in the liver rather than by MAO-B in the brain, potentially limiting CNS exposure to the quaternary metabolite [1]. This differentiated clearance route is relevant for programs where predictable hepatic metabolism and avoidance of brain-specific bioactivation are prioritized.

CYP3A4 metabolism Drug-drug interaction Metabolic phenotyping Clearance pathway

Basicity and Protonation State: Tetrahydroquinoline vs. Tetrahydroisoquinoline pKa Differentiation

The predicted pKa (strongest basic) of 6-methoxy-1-methyl-1,2,3,4-tetrahydroquinoline free base is 5.62 (ChemAxon, via PhytoBank) [1]. This value reflects the tetrahydroquinoline core's characteristic: the nitrogen lone pair is localized on the saturated ring, making THQs stronger bases than their tetrahydroisoquinoline counterparts, where the nitrogen lone pair is partially delocalized into the aromatic π-system [2]. At physiological pH 7.4, the THQ scaffold is predominantly neutral (physiological charge predicted as 0 by ChemAxon) [1], whereas at pH values below ~4.6, the compound is >90% protonated. This pH-dependent ionization profile has two practical consequences for scientific selection: (i) in formulation and assay development, the compound's solubility and membrane permeability are pH-tunable; (ii) the hydrochloride salt ensures full protonation in solid state and upon dissolution in unbuffered water, providing a defined ionization state for reproducible dosing. The stronger basicity of THQ vs. THIQ also affects chromatographic retention and extraction efficiency during bioanalysis.

pKa Protonation state Ionization Formulation pH Blood-brain barrier penetration

Synthetic Tractability: Povarov Reaction Access to 6-Methoxy-THQ Scaffolds

The 6-methoxy-1-methyl-1,2,3,4-tetrahydroquinoline scaffold is synthetically accessible via the cationic Povarov reaction—a multi-component domino Mannich/Friedel-Crafts process using an aniline derivative, formaldehyde, and an electron-rich alkene [1]. Rodríguez-Núñez et al. (2019, 2025) demonstrated that InCl₃-catalyzed Povarov reactions using N-propargyl-p-anisidine derivatives and N-vinylformamide or N-vinyl lactams produce 6-methoxy-substituted THQ products in moderate to good yields [1][2]. The reaction is catalyst-dependent: no product is obtained in the absence of a Lewis acid, and InCl₃ provides the lowest energy barrier for iminium ion formation among the five Lewis acids tested (InCl₃, BF₃·OEt₂, ZnCl₂, AlCl₃, FeCl₃) [2]. This well-characterized synthetic route enables rapid diversification at the N-1, C-2, and C-4 positions, making the 6-methoxy-1-methyl-THQ core a practical building block for parallel library synthesis. In contrast, the corresponding 6-methoxy-1-methyl-THIQ scaffold requires a different synthetic approach (Bischler-Napieralski or Pictet-Spengler cyclization), which may impose different substituent tolerance limitations.

Povarov reaction Synthetic accessibility Library synthesis Building block

6-Methoxy-1-methyl-1,2,3,4-tetrahydroquinoline Hydrochloride: Evidence-Backed Application Scenarios for Scientific Procurement


Scaffold for Colchicine-Site Tubulin Polymerization Inhibitor Lead Optimization

As established in Section 3 (Evidence Item 3), the 6-methoxy-THQ core is a validated pharmacophoric scaffold for colchicine-site tubulin binding, with optimized N-aryl derivatives achieving GI₅₀ values of 1.5–20 nM against human cancer cell lines [1]. Procurement of 6-methoxy-1-methyl-1,2,3,4-tetrahydroquinoline hydrochloride provides the unelaborated core for SAR expansion via N-arylation, C-2 functionalization, or C-4 modification. The hydrochloride salt's aqueous solubility facilitates high-throughput chemistry workflows and in vitro tubulin polymerization screening without DMSO interference. Researchers should prioritize this compound when the synthetic objective is diversification of the N-1 position with aryl/heteroaryl groups to access colchicine-site ligands, and when aqueous-compatible assay formats are required.

CNS Drug Discovery Scaffold with Reduced MAO-Mediated Bioactivation Risk

The metabolic evidence in Section 3 (Evidence Items 1 and 4) demonstrates that the N-methyl-THQ scaffold is not a substrate for MAO-B, in direct contrast to the isoquinoline isomer [1][2]. This differentiation is critical for CNS-targeted programs where MAO-B-catalyzed formation of neurotoxic quaternary ions (analogous to MPP⁺) must be avoided. Researchers developing brain-penetrant ligands—particularly those targeting GPCRs (e.g., melatonin MT₂ receptors, where the tetrahydroquinoline scaffold has demonstrated picomolar affinity [3]), ion channels, or neurotransmitter transporters—should select the THQ core over the THIQ core to eliminate one documented bioactivation liability. The predicted pKa of 5.62 [4] further supports CNS penetration potential via the neutral species at physiological pH.

Aqueous-Compatible Biological Assay Development Using Pre-Dissolved Hydrochloride Salt

As quantified in Section 3 (Evidence Item 2), the free base form has a predicted water solubility of 4.71 g/L (ALOGPS) and logP of 2.4–2.8 [1][2], whereas the hydrochloride salt is freely water-soluble. For laboratories conducting enzyme inhibition assays, receptor binding studies, or cell-based phenotypic screens that require compound dosing in aqueous buffer (pH 5.0–7.4) without DMSO or other organic co-solvents, procurement of the hydrochloride salt (CAS 41873-59-0) rather than the free base (CAS 74492-61-8) eliminates the need for solubility-enabling formulation development. This is especially relevant for automated liquid handling systems where precipitation of free base from DMSO stock solutions into aqueous assay buffer is a known source of data variability.

Building Block for Povarov-Based Parallel Library Synthesis

The synthetic evidence in Section 3 (Evidence Item 6) confirms that 6-methoxy-substituted tetrahydroquinolines are efficiently accessed via the InCl₃-catalyzed Povarov reaction, with mechanistic studies providing a DFT-validated understanding of catalyst effects on yield and selectivity [1][2]. For medicinal chemistry groups building focused tetrahydroquinoline libraries, the N-methyl-6-methoxy substitution pattern serves both as a direct building block (via further N-functionalization or ring modification) and as a reference standard for analytical method development (LC-MS, NMR). The hydrochloride salt form additionally simplifies purification and storage compared to the free base oil/semi-solid.

Quote Request

Request a Quote for 6-methoxy-1-methyl-1,2,3,4-tetrahydroquinoline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.